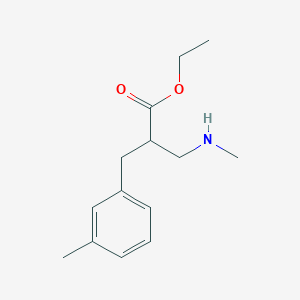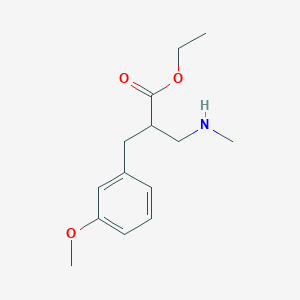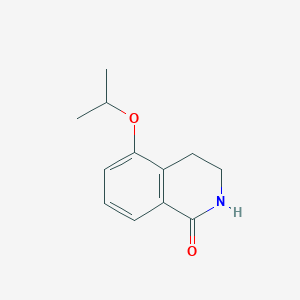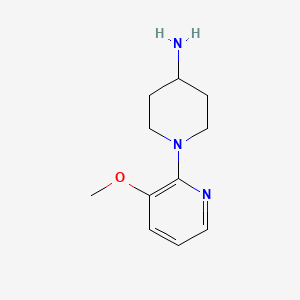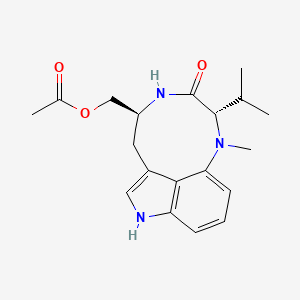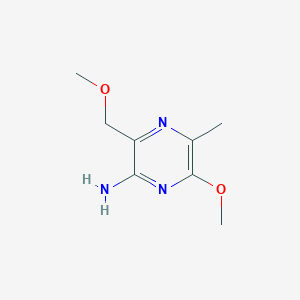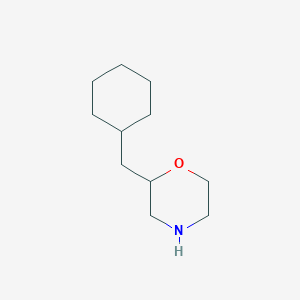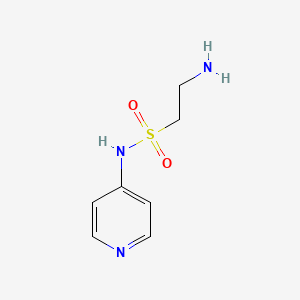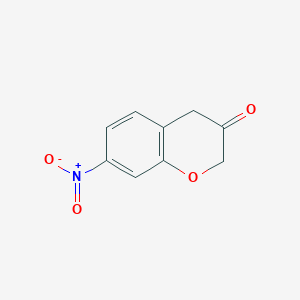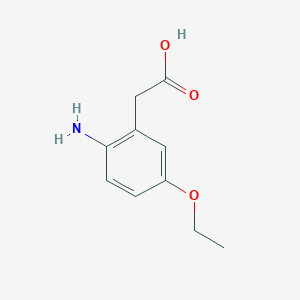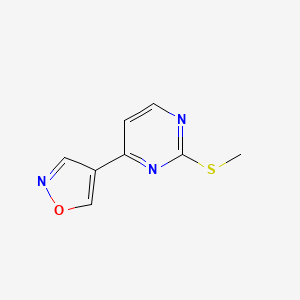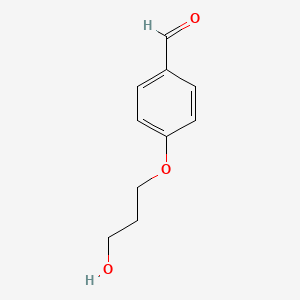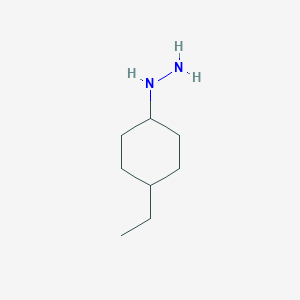
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Overview
Description
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is a coordination complex with the chemical formula C26H48Cl2NiP2. This compound features a nickel center coordinated to two chloride ions and a dicyclohexylphosphino-ethane ligand. It is a versatile organometallic compound used in various scientific research applications, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of nickel chloride with dicyclohexylphosphinoethane in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the nickel center.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to form nickel(II) or nickel(IV) species.
Reduction: The compound can be reduced to form nickel(I) or nickel(0) species.
Substitution: Ligand exchange reactions can occur, where the chloride ions or the dicyclohexylphosphino-ethane ligand are replaced by other ligands.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or oxygen.
Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions can be facilitated by the presence of excess ligands or by using solvents that promote ligand exchange.
Major Products Formed:
Oxidation products: Nickel(II) or nickel(IV) complexes.
Reduction products: Nickel(I) or nickel(0) complexes.
Substitution products: Various nickel complexes with different ligands.
Scientific Research Applications
Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is widely used in scientific research due to its unique properties and versatility:
Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Material Science: The compound is used in the synthesis of advanced materials, such as nanoparticles and metal-organic frameworks (MOFs).
Biology and Medicine:
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects depends on the specific application. In catalysis, the nickel center acts as an electron-rich site that facilitates the formation and cleavage of chemical bonds. The dicyclohexylphosphino-ethane ligand provides stability and modulates the electronic properties of the nickel center, enhancing its catalytic activity.
Molecular Targets and Pathways Involved:
In catalytic reactions, the molecular targets are typically organic substrates that undergo bond formation or cleavage.
In biological applications, the compound may interact with biomolecules, such as enzymes or DNA, to exert its effects.
Comparison with Similar Compounds
Nickel bis(diphenylphosphino)ethane (Ni(dppe)Cl2)
Nickel bis(triphenylphosphino)ethane (Ni(tppe)Cl2)
Nickel bis(benzylphosphino)ethane (Ni(bppe)Cl2)
Nickel bis(2-dicyclohexylphosphino)ethane (Ni(dppp)Cl2)
Properties
IUPAC Name |
dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAYICSZBCJAQV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48Cl2NiP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


